(+)-Isopinocampheol

Biotransformation Enantioselectivity Natural Product Synthesis

(+)-Isopinocampheol (CAS 51152-11-5; (1S,2S,3S,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol) is the chirally pure stereoisomer required where the racemic mixture or (-)-enantiomer cannot substitute. Its defined (1S,2S,3S,5R) configuration ensures reproducible enantioselective biotransformation—e.g., Glomerella cingulata yielding (1S,2S,3S,5R,7R)-3,7-pinanediol—and reliable chiral auxiliary performance in asymmetric alkylations and cycloadditions. For procurement, specify ≥95% ee to guarantee diastereoselectivity. Also applicable to thermolytic generation of chiral fragrance precursors.

Molecular Formula C10H18O
Molecular Weight 154.25 g/mol
CAS No. 51152-11-5
Cat. No. B8036179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-Isopinocampheol
CAS51152-11-5
Molecular FormulaC10H18O
Molecular Weight154.25 g/mol
Structural Identifiers
SMILESCC1C2CC(C2(C)C)CC1O
InChIInChI=1S/C10H18O/c1-6-8-4-7(5-9(6)11)10(8,2)3/h6-9,11H,4-5H2,1-3H3/t6-,7+,8-,9-/m0/s1
InChIKeyREPVLJRCJUVQFA-KZVJFYERSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Understanding (+)-Isopinocampheol (CAS 51152-11-5): A Chiral Monoterpenoid Alcohol for Advanced Synthesis and Biotransformation Studies


(+)-Isopinocampheol (CAS 51152-11-5) is a chiral, bicyclic monoterpenoid alcohol with the molecular formula C₁₀H₁₈O and a molecular weight of 154.25 g/mol [1]. It is a specific stereoisomer of isopinocampheol, defined by its (1S,2S,3S,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol configuration . This compound is a key intermediate and chiral building block in organic synthesis, derived from naturally occurring precursors like (-)-α-pinene [2]. Its primary value in research lies in its well-defined three-dimensional structure, which imparts specific reactivity and selectivity in asymmetric transformations, setting it apart from its racemic mixture or other structural isomers.

The Case Against Substitution: Why Stereochemistry Dictates the Function of (+)-Isopinocampheol


In research and industrial applications, the stereochemistry of a chiral molecule is paramount. The simple substitution of (+)-Isopinocampheol with its enantiomer, (-)-Isopinocampheol, or a racemic mixture is not possible due to the profound differences in their three-dimensional interactions with biological systems and chiral catalysts [1]. This principle is demonstrated in microbial biotransformations, where the two enantiomers are processed by the same organism to yield structurally distinct diol products, confirming a high degree of enantioselectivity in enzymatic oxidation [2]. Furthermore, a broad study of over 100 microbial strains confirmed a pronounced enantioselectivity between the (+) and (-) forms, linking the specific stereochemistry to the product profile [3]. Therefore, using the correct enantiomer is not a matter of preference but a critical requirement for achieving the desired synthetic outcome or biological activity. The quantitative evidence below provides the data necessary to make an informed procurement decision.

Quantitative Differentiation: A Data-Driven Guide to Selecting (+)-Isopinocampheol


Enantioselective Biotransformation by Glomerella cingulata Yields Distinct Diols

The biotransformation of (+)-Isopinocampheol and its (-)-enantiomer by the fungus Glomerella cingulata demonstrates a clear case of enantioselective oxidation. While both substrates are converted to pinanediols, the site of hydroxylation is strictly dictated by stereochemistry [1]. This is not a matter of yield but of product identity.

Biotransformation Enantioselectivity Natural Product Synthesis

Divergent Metabolic Pathways in Aspergillus niger for (+)- and (-)-Isopinocampheol

Further reinforcing the need for enantiopure material, the fungus Aspergillus niger TBUYN-2 metabolizes the two enantiomers of isopinocampheol via divergent pathways, producing different suites of hydroxylated derivatives [1].

Microbial Transformation Enantioselectivity Metabolic Engineering

Optical Purity and Synthetic Utility from a Defined Precursor

The synthetic value of (+)-Isopinocampheol is directly tied to its high optical purity, which is derived from its natural precursor, (-)-α-pinene. A robust synthetic protocol reports using (-)-α-pinene of 98% optical purity to generate (+)-Isopinocampheol, and related procedures demonstrate that the resulting material can achieve an enantiomeric purity of ≥95% ee [1].

Asymmetric Synthesis Chiral Building Block Enantiomeric Excess

Distinct Thermolytic Rearrangement Compared to the (-)-Enantiomer

Under high-temperature conditions, the stereochemistry of the starting material directs the pathway of thermal rearrangement. Short-path thermolysis of (+)-Isopinocampheol at ~330°C in the gas phase yields a specific product, (—)-(3S, 4S)-3,7-dimethyl-octa-1,6-dien-4-ol, as the major component [1]. This behavior is distinct from the thermolysis of the (-)-enantiomer or its corresponding ketone.

Thermal Stability Rearrangement Chemistry Flavor and Fragrance

Where (+)-Isopinocampheol Excels: High-Value Application Scenarios for Research and Industry


Synthesis of Enantiopure Chiral Building Blocks

Leveraging the well-documented enantioselective biotransformation of (+)-Isopinocampheol by fungi such as Glomerella cingulata (Section 3, Evidence 1), researchers can reliably produce the specific diol (1S, 2S, 3S, 5R, 7R)-3,7-pinanediol. This stereochemically complex intermediate serves as a valuable building block for the synthesis of more complex natural products or chiral ligands, providing a distinct advantage over using the racemic mixture or the (-)-enantiomer which would yield an entirely different product.

Investigating Enantioselective Metabolism and Biocatalysis

The divergent metabolic profiles of (+)- and (-)-Isopinocampheol in Aspergillus niger (Section 3, Evidence 2) make the pure (+)-enantiomer an ideal substrate for fundamental studies on enzymatic enantioselectivity and hydroxylation mechanisms. Its use allows for the unambiguous identification of specific oxidative pathways and metabolites, a task that would be confounded by the use of racemic material. This is critical for research in metabolic engineering, biocatalysis, and the discovery of new functionalized terpenoids [1].

Chiral Auxiliary in Asymmetric Synthesis

Given its demonstrated high optical purity (≥95% ee) when synthesized from a defined chiral pool starting material (Section 3, Evidence 3), (+)-Isopinocampheol is a reliable chiral auxiliary or building block for asymmetric transformations. Its rigid bicyclic framework can effectively transfer chirality in reactions such as alkylations or cycloadditions. For procurement, specifying this compound with a known and verified enantiomeric excess is essential to ensure the diastereoselectivity and yield of the target asymmetric synthesis [2].

Precursor for Thermolytically-Derived Fragrance Compounds

For the flavor and fragrance industry, (+)-Isopinocampheol offers a unique pathway to generate specific, high-value aroma chemicals. As shown in Section 3 (Evidence 4), its gas-phase thermolysis at ~330°C yields (—)-(3S, 4S)-3,7-dimethyl-octa-1,6-dien-4-ol as a major product. This controlled thermal fragmentation provides access to a chiral acyclic molecule that may possess desirable olfactory properties or serve as a precursor for further synthetic elaboration, a process that cannot be mimicked with the other enantiomer [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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